molecular formula C14H11ClN2O4 B3859110 N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B3859110
M. Wt: 306.70 g/mol
InChI Key: IRNGWZYUTDXUIE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a chloro, hydroxy, and nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the chlorination of the hydroxyphenyl group. The final step involves the formation of the amide bond through a condensation reaction with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro group can also facilitate redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, distinguishes it from other similar compounds and expands its range of applications in research and industry .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-11-7-9(15)5-6-13(11)18/h2-7,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNGWZYUTDXUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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